molecular formula C13H13FN2 B8805970 2-(4-Fluorophenyl)-5-propylpyrimidine CAS No. 95495-00-4

2-(4-Fluorophenyl)-5-propylpyrimidine

Cat. No.: B8805970
CAS No.: 95495-00-4
M. Wt: 216.25 g/mol
InChI Key: CTXAFVNTZWVKNC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-propylpyrimidine is a fluorinated pyrimidine derivative characterized by a 4-fluorophenyl substituent at the 2-position and a propyl chain at the 5-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The fluorine atom at the para position of the phenyl ring enhances electronic properties, influencing π-π stacking interactions and metabolic stability .

Properties

CAS No.

95495-00-4

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-propylpyrimidine

InChI

InChI=1S/C13H13FN2/c1-2-3-10-8-15-13(16-9-10)11-4-6-12(14)7-5-11/h4-9H,2-3H2,1H3

InChI Key

CTXAFVNTZWVKNC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

  • 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (Compound A, from ): The methylsulfonyl group at position 2 is a strong electron-withdrawing group (EWG), reducing electron density in the pyrimidine ring. This contrasts with the 4-fluorophenyl group in the target compound, which exhibits moderate electron-withdrawing effects via resonance.
  • N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (Compound B, from ):

    • The sulfonamide group introduces hydrogen-bonding capacity, improving solubility in polar solvents compared to the target compound’s propyl chain.
    • Crystallographic data reveal that fluorophenyl groups in such derivatives adopt planar or near-perpendicular conformations relative to the pyrimidine ring, influencing molecular packing and solid-state stability .

Physicochemical and Structural Properties

Compound Substituents λmax (nm) Solubility Notable Features
Target compound 2-(4-Fluorophenyl), 5-propyl ~300–310* Moderate (lipophilic) Enhanced π-π interactions, metabolic stability
Compound A 2-(methylsulfonyl), 6-isopropyl N/A Low (crystalline) Strong EWG, crystalline stability
Compound B 2-(sulfonamide), 5-hydroxymethyl N/A High (polar groups) Hydrogen-bond donor, bioactive potential
4-(4-Methoxyphenyl) analog 4-Methoxyphenyl 310–330 Low Reduced absorption intensity due to electron donation

*Estimated based on analogs in .

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